methyl N-(9H-xanthen-9-ylcarbonyl)glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

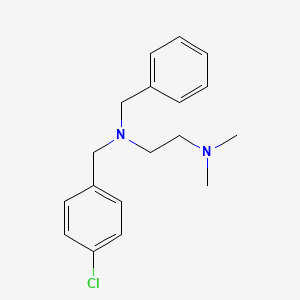

Methyl N-(9H-xanthen-9-ylcarbonyl)glycinate, also known as Fluorescein-5-maleimide, is a fluorescent labeling reagent that has been widely used in scientific research. This compound is a derivative of fluorescein, a green fluorescent dye that has been used in various applications, including microscopy, flow cytometry, and immunoassays. This compound is a highly sensitive and specific labeling reagent that can be used to detect and quantify proteins, peptides, and other biomolecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Corrosion Inhibition

Arrousse et al. (2021) detailed the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, aiming to investigate its efficacy as a corrosion inhibitor for mild steel in acidic media. The study showcased an economical two-step synthesis method, including the preparation of the benzoic acid derivative from fluorescein and esterification using methanol. The compounds exhibited good corrosion inhibition properties in a 1 M HCl solution, suggesting their potential in protective coatings for steel surfaces (Arrousse et al., 2021).

Biological Activities of Xanthone Derivatives

Pinto, Sousa, and Nascimento (2005) reviewed the biological and pharmacological effects of natural and synthetic xanthone derivatives. Highlighting the importance of the tricyclic scaffold of xanthones, the review emphasized their antitumor activity and interaction with various biological targets, including protein kinase C (PKC). This work underscores the significance of xanthone derivatives in medicinal chemistry and their potential as therapeutic agents (Pinto, Sousa, & Nascimento, 2005).

Xanthones from Natural Sources

Healy et al. (2004) conducted chemical investigations on a microfungus Xylaria sp., isolating new xanthone derivatives from the Australian rainforest tree Glochidion ferdinandi. The study not only expanded the understanding of xanthone natural products but also demonstrated the synthetic potential of methylation reactions in producing crystalline xanthone compounds, which were characterized by comprehensive spectroscopic techniques (Healy et al., 2004).

Environmental and Analytical Applications

Michoud et al. (2017) explored the measurement of methylglyoxal, an α-dicarbonyl compound related to xanthene chemistry, in the atmosphere using proton transfer reaction time-of-flight mass spectrometry (PTR-ToF-MS). This study highlights the relevance of advanced analytical techniques in tracking atmospheric compounds that influence the formation of secondary pollutants, demonstrating the intersection of xanthene chemistry with environmental science (Michoud et al., 2017).

Eigenschaften

IUPAC Name |

methyl 2-(9H-xanthene-9-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-21-15(19)10-18-17(20)16-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)16/h2-9,16H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYSTHRZAVZSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5578522.png)

![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)

![3-(isobutylthio)[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B5578555.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5578569.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile](/img/structure/B5578589.png)

![4-hydroxy-2-oxo-6-{[2-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5578593.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)